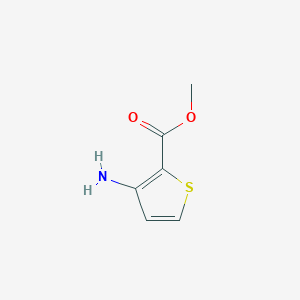

Methyl 3-amino-2-thiophenecarboxylate

描述

Structure

2D Structure

属性

IUPAC Name |

methyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEQNZZOOFKOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073436 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-78-4 | |

| Record name | Methyl 3-aminothiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7S8G23AHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Methyl 3-amino-2-thiophenecarboxylate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-thiophenecarboxylate (B8383156) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its thiophene (B33073) core, substituted with both an amino and a methyl carboxylate group, offers a versatile scaffold for the synthesis of a wide array of complex molecules. First reported in the latter half of the 20th century, this compound has become indispensable in the development of pharmaceuticals, including kinase inhibitors and antiviral agents, as well as in the creation of advanced agrochemicals and organic electronic materials.[1] This technical guide provides an in-depth exploration of the historical and current synthetic methodologies for Methyl 3-amino-2-thiophenecarboxylate, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Historical Perspective

The journey of this compound synthesis is intrinsically linked to the development of methods for constructing the 2-aminothiophene ring system. The most significant breakthrough in this area was the discovery of the Gewald reaction in 1966 by Karl Gewald and his colleagues. This multicomponent reaction provided a straightforward and efficient route to polysubstituted 2-aminothiophenes from simple starting materials. While the initial report did not specifically describe the synthesis of this compound, the principles laid out in this seminal work paved the way for its eventual synthesis and the development of numerous derivatives.

Over the years, several alternative synthetic routes have been developed, each with its own advantages and limitations. These methods, often born out of the need for milder reaction conditions, improved yields, or access to different substitution patterns, have enriched the synthetic chemist's toolbox for accessing this important intermediate.

Core Synthetic Methodologies

Three primary synthetic routes to this compound have been prominently described in the chemical literature.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[2] For the synthesis of derivatives of this compound, a suitable α-ketoester or a related carbonyl compound would be employed alongside methyl cyanoacetate (B8463686) and sulfur.

The mechanism of the Gewald reaction is understood to proceed through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[2]

A general procedure for the Gewald synthesis of a related compound, Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is as follows:

To a mixture of the appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (B129727) (30 mL), morpholine (B109124) (5 mL) is added slowly over a period of 30 minutes at 35-40 °C with stirring. The reaction mixture is then stirred at 45 °C for 3 hours and subsequently allowed to cool to room temperature. The resulting precipitate is filtered off and washed with ethanol. The crude product is then recrystallized from ethanol.[3]

Synthesis from Methyl Thioglycolate and 2-Chloroacrylonitrile (B132963)

This method provides a direct route to this compound through the reaction of methyl thioglycolate and 2-chloroacrylonitrile in the presence of a strong base.

Methyl thioglycolate (10.6 g, 100 mmol) and sodium methoxide (10.8 g, 200 mmol) are dissolved in methanol (90 mL). A solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in methanol (10 mL) is then added dropwise to the round-bottomed flask at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. After monitoring the reaction by TLC, the mixture is concentrated under reduced pressure. Water (50 mL) is added, and the aqueous phase is extracted with ethyl acetate (4 x 50 mL). The combined organic phases are dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting product is purified by silica gel column chromatography to yield this compound.[4]

Synthesis from 2-Cyanothioacetamide (B47340) and Ethyl Chloroacetate (B1199739)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

| Parameter | Gewald Synthesis (Adapted) | From Methyl Thioglycolate |

| Reactants | Ketone, Methyl Cyanoacetate, Sulfur | Methyl Thioglycolate, 2-Chloroacrylonitrile |

| Catalyst/Base | Morpholine | Sodium Methoxide |

| Solvent | Methanol | Methanol |

| Reaction Temp. | 35-45 °C | 0 °C to Room Temperature |

| Reaction Time | ~3.5 hours | 1 hour |

| Yield | 70-85% (for related compounds)[3] | 57%[4] |

| Melting Point | Not specified for target compound | 42 °C[4] |

| Boiling Point | Not specified | Not specified |

| Appearance | White to yellow crystals (typical) | White solid[4] |

Spectroscopic and Physical Characterization Data

| Property | Data | Source |

| Molecular Formula | C₆H₇NO₂S | [5] |

| Molecular Weight | 157.19 g/mol | [5] |

| Melting Point | 62-64 °C (lit.) | [5] |

| Boiling Point | 100-102 °C / 0.1 mmHg (lit.) | [5] |

| Appearance | Solid | [5] |

| ¹³C NMR (Predicted) | δ (ppm): 163.5 (C=O), 154.5 (C3), 125.0 (C5), 118.0 (C4), 110.0 (C2), 51.0 (OCH₃) | Data from spectral databases |

| Mass Spectrum (m/z) | 157 (M+), 126, 98 | Data from spectral databases |

Applications in Drug Development and Beyond

This compound serves as a critical starting material in the synthesis of a multitude of biologically active compounds. The amino and ester functionalities provide convenient handles for further chemical transformations, allowing for the construction of more complex molecular architectures. Its utility is particularly notable in the following areas:

-

Kinase Inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors used in cancer therapy.

-

Antiviral Agents: Derivatives have shown promise as potent antiviral compounds.

-

Anti-inflammatory Drugs: The core structure is utilized in the development of novel anti-inflammatory agents.[1]

-

Agrochemicals: It is a building block for various pesticides and herbicides.[1]

-

Materials Science: The compound is employed in the synthesis of conjugated polymers for applications in organic electronics.[1]

Conclusion

The synthesis of this compound has evolved from the foundational principles of the Gewald reaction to include several reliable and efficient methodologies. Each route offers distinct advantages, providing chemists with the flexibility to choose the most suitable method based on available starting materials, desired scale, and reaction conditions. The continued importance of this versatile building block in drug discovery and materials science underscores the significance of understanding its synthesis and chemical properties. This guide provides a comprehensive overview to aid researchers and professionals in their endeavors to utilize this valuable compound.

References

The Discovery and Synthesis of Substituted 2-Aminothiophenes: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, reaction mechanisms, and pharmacological significance of substituted 2-aminothiophenes, a pivotal scaffold in modern medicinal chemistry.

Introduction

Substituted 2-aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery.[1][2][3] Their structural motif is a key component in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4] The thiophene (B33073) ring is often considered a bioisostere of the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of substituted 2-aminothiophenes, with a particular focus on the seminal Gewald reaction, for researchers, scientists, and professionals in drug development.

The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, first reported by Karl Gewald in 1966.[5][6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst.[5][8] The operational simplicity, ready availability of starting materials, and mild reaction conditions have contributed to its widespread use in both academic and industrial research.[7]

Reaction Mechanism

The mechanism of the Gewald reaction is understood to proceed through a series of key steps. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Caption: Proposed mechanism of the Gewald reaction.

Experimental Protocols for Gewald Synthesis

The versatility of the Gewald reaction allows for numerous modifications to the general procedure, including the use of various bases, solvents, and energy sources to optimize yields and reaction times.

Protocol 1: Conventional Heating Method

This protocol outlines a standard one-pot synthesis of a substituted 2-aminothiophene using conventional heating.[9]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Amine base (e.g., morpholine) (1.0 equiv)

-

Solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol.

-

With stirring, add the morpholine (B109124) to the mixture.

-

Heat the reaction mixture to a gentle reflux (typically 50-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water, and collect the resulting solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[10]

Materials:

-

Ketone (1.0 equiv)

-

Active methylene nitrile (1.0 equiv)

-

Elemental sulfur (1.2 equiv)

-

KF-Alumina solid support

Procedure:

-

In a mortar, thoroughly mix the ketone, active methylene nitrile, sulfur, and KF-Alumina.

-

Transfer the mixture to a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature until the reaction is complete (monitoring by TLC).

-

After cooling, extract the product from the solid support using an appropriate solvent (e.g., ethyl acetate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

Quantitative Data on Gewald Reaction Yields

The yield of the Gewald reaction is influenced by various factors, including the nature of the substrates, the choice of catalyst and solvent, and the reaction conditions. The following tables summarize representative yields for the synthesis of various 2-aminothiophenes.

Table 1: Effect of Solvent on a Model Gewald Reaction [10]

| Solvent | Yield (%) |

| Ethanol | 85 |

| Methanol | 82 |

| DMF | 78 |

| Acetonitrile | 75 |

| Water | 65 |

Table 2: Synthesis of 2-Aminothiophenes from Various Ketones and Malononitrile [1]

| Ketone | Product | Yield (%) |

| Cyclohexanone | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 92 |

| Cyclopentanone | 2-amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 88 |

| Acetone | 2-amino-4,5-dimethylthiophene-3-carbonitrile | 75 |

| Acetophenone | 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile | 81 |

Table 3: Ultrasound-Promoted Synthesis of 2-Aminothiophenes in Water [11]

| Aldehyde/Ketone | Nitrile | Time (h) | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile | 0.5 | 84 |

| Propiophenone | Malononitrile | 1.0 | 68 |

| Isobutyraldehyde | Ethyl cyanoacetate | 0.5 | 90 |

| Cyclohexanone | Ethyl cyanoacetate | 0.5 | 79 |

Applications in Drug Discovery: Targeting Key Signaling Pathways

Substituted 2-aminothiophenes are privileged scaffolds in drug discovery, serving as the core of molecules that modulate various biological targets.[2][12][13] Their derivatives have shown promise as allosteric modulators of G protein-coupled receptors (GPCRs) and as enzyme inhibitors.[12][13]

Allosteric Modulators of the A1 Adenosine (B11128) Receptor

Certain 2-amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[14] A1ARs are GPCRs that, upon activation by adenosine, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[15][16] A1AR PAMs enhance the affinity and/or efficacy of the endogenous ligand adenosine, offering a more subtle and spatially controlled modulation of receptor activity compared to direct agonists.[15][17] This approach is being explored for the treatment of neuropathic pain and ischemia-reperfusion injury.[17]

Caption: A1 Adenosine Receptor signaling pathway modulation.

Glucagon (B607659) Receptor Antagonists

Derivatives of 2-aminothiophenes have been identified as antagonists of the human glucagon receptor (GCGR), a class B GPCR crucial for glucose homeostasis.[18][19] Glucagon, by activating its receptor primarily in the liver, stimulates glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels.[18][19][20] GCGR antagonists block the action of glucagon and are therefore being investigated as a therapeutic strategy for type 2 diabetes.[18][21] The signaling cascade initiated by glucagon binding to its receptor involves the activation of Gs protein, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cAMP.[18][20]

Caption: Glucagon Receptor signaling and its antagonism.

RNA Polymerase Inhibitors

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses.[22][23] Small molecule inhibitors that target RdRp are a promising class of antiviral agents.[22][24] The general mechanism of action for many nucleoside analogue inhibitors involves their incorporation into the growing RNA chain, leading to premature termination of transcription.[25] While specific 2-aminothiophene-based RdRp inhibitors with detailed mechanisms are less commonly reported in the general literature, the scaffold's versatility makes it a candidate for the development of non-nucleoside inhibitors that could bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.

Caption: General mechanism of allosteric RNA polymerase inhibition.

Conclusion

The discovery of substituted 2-aminothiophenes, particularly through the robust and versatile Gewald reaction, has had a profound impact on medicinal chemistry. This class of compounds continues to be a rich source of novel drug candidates due to their synthetic accessibility and diverse pharmacological activities. The ability to readily generate libraries of substituted 2-aminothiophenes facilitates extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis and biological applications of this important scaffold is essential for the continued discovery of new and effective therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full potential of substituted 2-aminothiophenes in the ongoing quest for innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 16. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 25. mdpi.com [mdpi.com]

A Technical Guide to Quantum Chemical Calculations for Aminothiophene Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the thiophene (B33073) ring, often considered a bioisostere of a phenyl group, allows for a wide range of structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.[1] In modern drug development, computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for accelerating the design and discovery of novel therapeutics.[2]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of aminothiophene derivatives. It details standardized experimental and computational protocols, presents key quantitative data derived from these calculations, and visualizes the intricate relationships between molecular structure, quantum properties, and biological function. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to effectively leverage these computational methods in their research endeavors.

Methodologies and Experimental Protocols

A successful drug discovery campaign often involves a synergistic interplay between chemical synthesis, biological testing, and computational modeling. This section outlines the standard protocols for both the synthesis of 2-aminothiophene derivatives and the subsequent in silico analysis.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a robust and widely adopted one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[1][3][4] Its popularity stems from operational simplicity and the use of readily available starting materials.[1][5]

Objective: To synthesize a polysubstituted 2-aminothiophene derivative.

Materials:

-

An α-methylene ketone or aldehyde (1.0 equivalent)

-

An active methylene (B1212753) nitrile, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (1.0 equivalent)

-

Elemental sulfur (S₈) (1.1 equivalents)

-

A suitable amine base, such as morpholine (B109124) or triethylamine (B128534) (1.0-2.0 equivalents)

-

Solvent, such as ethanol (B145695) or dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, and heating source

General Procedure (Conventional Heating):

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.[1]

-

Add the amine base to the mixture.[1]

-

Heat the reaction mixture with constant stirring to a temperature between 50-70 °C.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.[1]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

-

Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Computational Protocol: A DFT and Molecular Docking Workflow

This protocol outlines a standard workflow for investigating the electronic properties and potential biological interactions of aminothiophene derivatives using Density Functional Theory (DFT) and molecular docking.

Part A: Quantum Chemical Calculations using Gaussian

Objective: To optimize the molecular geometry and calculate key electronic properties (e.g., HOMO-LUMO energies, electrostatic potential).

Software: Gaussian, GaussView

-

Molecule Preparation:

-

Draw the 2D structure of the synthesized aminothiophene derivative in a chemical drawing program.

-

Import the structure into GaussView and build the 3D conformation. Perform an initial "Clean-Up" of the geometry.

-

-

Input File Generation:

-

Open the Calculation Setup window in GaussView.[6]

-

Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. This ensures the optimized structure is a true energy minimum.[6][7]

-

Method: Choose the Density Functional Theory (DFT) method. A widely used functional for organic molecules is B3LYP.[7]

-

Basis Set: Select a suitable basis set, such as 6-31G(d) or 6-311++G(d,p) for higher accuracy.[7]

-

Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and the spin multiplicity (usually 1 for a singlet ground state).[7]

-

Save the Gaussian input file (.gjf or .com).

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.[7]

-

The command is typically g16 < inputfile.com > outputfile.log.

-

-

Analysis of Results:

-

Open the output file (.log or .out) in GaussView.

-

Geometry Optimization: Verify that the optimization has converged successfully.

-

Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

-

Electronic Properties: Extract key data from the output file, including the total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Visualize these orbitals and the molecular electrostatic potential (MEP) map.

-

Part B: Molecular Docking using AutoDock Vina

Objective: To predict the binding mode and affinity of the aminothiophene derivative within the active site of a target protein (e.g., a kinase).

Software: AutoDock Tools, AutoDock Vina, PyMOL or Discovery Studio Visualizer

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB).

-

Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands.[8]

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor in .pdbqt format.[8]

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the aminothiophene derivative.

-

Open the ligand file in AutoDock Tools, detect the rotatable bonds, and merge non-polar hydrogens.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This box should encompass the entire binding site of the receptor. The coordinates can be determined from the position of a co-crystallized ligand or by identifying the active site cleft.[9]

-

-

Configuration and Execution:

-

Create a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness (computational effort).[9]

-

Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

-

Results Visualization and Analysis:

-

The output file (.pdbqt) will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol).

-

Use PyMOL or Discovery Studio to visualize the top-ranked pose within the protein's active site.

-

Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

-

Data Presentation and Analysis

Quantum chemical calculations provide a wealth of quantitative data that can be used to predict molecular properties and reactivity. This data is crucial for establishing Structure-Activity Relationships (SAR).

Calculated Quantum Chemical Properties

The following table summarizes key quantum chemical descriptors calculated for a representative aminothiophene derivative using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance in Drug Design |

| Total Energy (Hartree) | -1250.45 | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment (Debye) | 3.15 | Influences solubility, membrane permeability, and protein-ligand interactions. |

| EHOMO (eV) | -6.12 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE eV) | 4.14 | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[10][11] |

Correlation with Biological Activity

The calculated properties can be correlated with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀). For instance, aminothiophene derivatives designed as kinase inhibitors often show a correlation between their electronic properties and their potency.

| Compound ID | HOMO-LUMO Gap (ΔE eV) | VEGFR-2 IC₅₀ (µM) |

| AT-01 | 4.14 | 0.58 |

| AT-02 | 4.52 | 1.25 |

| AT-03 | 3.98 | 0.21 |

| AT-04 | 4.89 | 5.70 |

Note: Data is hypothetical for illustrative purposes but reflects typical trends observed in QSAR studies.

The data suggests that a smaller HOMO-LUMO energy gap (higher reactivity) may correlate with higher inhibitory potency against the VEGFR-2 kinase. This hypothesis can guide the synthesis of new, more potent derivatives.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships in computational drug design. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

Caption: Computational workflow for aminothiophene drug design.

Caption: Relationship between quantum properties and biological activity.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The integration of quantum chemical calculations into the drug discovery pipeline for aminothiophene derivatives offers a powerful, rational approach to designing novel therapeutic agents. By employing methods such as Density Functional Theory and molecular docking, researchers can predict molecular geometries, electronic properties, and binding interactions with high accuracy.[10] This in silico data provides critical insights that guide synthetic efforts, helping to prioritize compounds with a higher probability of success and ultimately accelerating the development of new medicines. The workflows and protocols detailed in this guide serve as a comprehensive resource for harnessing the predictive power of computational chemistry in the quest for innovative aminothiophene-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journals.iau.ir [journals.iau.ir]

- 6. youtube.com [youtube.com]

- 7. medium.com [medium.com]

- 8. scribd.com [scribd.com]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. Identification of novel tyrosine kinase inhibitors for drug resistant T315I mutant BCR-ABL: a virtual screening and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-amino-2-thiophenecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 3-amino-2-thiophenecarboxylate (B8383156), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the characteristic data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl 3-amino-2-thiophenecarboxylate.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 | d | 5.6 | H-5 |

| 6.64 | d | 5.6 | H-4 |

| 5.85 | br s | - | NH₂ |

| 3.81 | s | - | OCH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 154.0 | C-3 |

| 128.2 | C-5 |

| 118.9 | C-4 |

| 106.1 | C-2 |

| 51.2 | OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3320 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 1670 | Strong, Sharp | C=O Stretch (ester) |

| 1600 | Medium | N-H Bend |

| 1520 | Medium | C=C Stretch (thiophene ring) |

| 1250 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |

| 157 | 95 | [M]⁺ (Molecular Ion) |

| 126 | 100 | [M - OCH₃]⁺ |

| 125 | 80 | [M - CH₃OH]⁺ |

| 98 | 45 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm). The spectra are recorded on a spectrometer, such as a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

FTIR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. Alternatively, a sample can be prepared as a thin film by dissolving the compound in a volatile solvent like chloroform (B151607) and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates). A background spectrum of the empty ATR crystal or the clean window is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, a dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate. A small volume of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion and various fragment ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Chemical Structure and Key NMR Correlations

Caption: Structure and NMR assignments for this compound.

General Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-amino-2-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-amino-2-thiophenecarboxylate (B8383156). Due to the limited availability of public experimental spectral data, this guide presents a theoretical analysis based on established NMR principles and spectral data of analogous compounds. It includes predicted chemical shifts (δ), coupling constants (J), and integration values, presented in clear tabular formats. A comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this and similar compounds is also provided. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development for the structural elucidation and characterization of substituted thiophenes.

Introduction

Methyl 3-amino-2-thiophenecarboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the preparation of various biologically active compounds and functional materials. Its structure, featuring a thiophene (B33073) ring substituted with both an amino and a methyl carboxylate group, gives rise to a distinct pattern in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR spectral characteristics is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates and final products.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene ring, the protons of the amino group, and the protons of the methyl ester group. The predicted data, assuming a deuterated chloroform (B151607) (CDCl₃) solvent, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.35 | d | 1H | ~5.5 | H-5 |

| ~6.65 | d | 1H | ~5.5 | H-4 |

| ~5.90 | br s | 2H | - | -NH₂ |

| ~3.85 | s | 3H | - | -OCH₃ |

Note: The chemical shift of the -NH₂ protons can be broad and its position may vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-3 (C-NH₂) |

| ~128 | C-5 |

| ~118 | C-4 |

| ~105 | C-2 (C-COOCH₃) |

| ~51 | -OCH₃ |

Structural Representation

The chemical structure of this compound and the numbering of the atoms for NMR assignment are depicted in the following diagram.

Figure 1: Chemical structure of this compound.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which can effectively dissolve the compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for chemical shift referencing (0 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

5.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

Temperature: 298 K.

5.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick all significant peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Figure 2: Workflow for the NMR analysis of an organic compound.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

-

The two doublets in the aromatic region (~7.35 and ~6.65 ppm) are characteristic of two adjacent protons on a thiophene ring. The coupling constant of approximately 5.5 Hz is typical for ortho-coupling in thiophenes.

-

The broad singlet at around 5.90 ppm, integrating to two protons, is assigned to the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The sharp singlet at approximately 3.85 ppm, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.

¹³C NMR Spectrum:

-

The signal at ~165 ppm is in the typical range for a carbonyl carbon of an ester.

-

The signal at ~150 ppm is assigned to the carbon bearing the amino group (C-3), which is significantly downfield due to the deshielding effect of the nitrogen atom.

-

The signals at ~128 and ~118 ppm are attributed to the protonated carbons of the thiophene ring (C-5 and C-4).

-

The signal at ~105 ppm is assigned to the carbon attached to the carboxylate group (C-2).

-

The signal at ~51 ppm is characteristic of the methyl carbon of the ester group.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR analysis of this compound. The presented data and interpretations, along with the detailed experimental protocol, offer a solid foundation for researchers and scientists working with this compound. While the provided spectral data is predicted, it serves as a reliable reference for the identification and structural confirmation of this compound in various applications, from academic research to industrial drug development. Experimental verification of this data is encouraged for definitive structural assignment.

Spectroscopic and Spectrometric Characterization of Methyl 3-amino-2-thiophenecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-thiophenecarboxylate (B8383156) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for Methyl 3-amino-2-thiophenecarboxylate, complete with detailed experimental protocols and a comprehensive analysis of the spectral features.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 62-64 °C | [1][4] |

| Boiling Point | 100-102 °C at 0.1 mmHg | [1][4] |

| CAS Number | 22288-78-4 | [1][2] |

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound provides key information about its functional groups. The characteristic vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 (two bands) | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| ~3100 | C-H stretching | Aromatic (Thiophene ring) |

| ~2950 | C-H stretching | Methyl (-CH₃) |

| ~1680 | C=O stretching | Ester (-COOCH₃) |

| ~1620 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| ~1550 | C=C stretching | Aromatic (Thiophene ring) |

| ~1440 | C-H bending | Methyl (-CH₃) |

| ~1250 | C-N stretching | Aryl Amine |

| ~1100 | C-O stretching | Ester |

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that are useful for structural elucidation.

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 157 | [M]⁺ (Molecular Ion) | [C₆H₇NO₂S]⁺ |

| 126 | [M - OCH₃]⁺ | [C₅H₄NOS]⁺ |

| 125 | [M - CH₃OH]⁺ | [C₅H₃NOS]⁺ |

| 98 | [C₄H₄NS]⁺ | Thiophene ring with amino and nitrile group |

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a suitable method for analyzing solid samples.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of powdered this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional group vibrations based on established correlation tables and spectral databases.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and the major fragment ions of this compound.

Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation: A mass spectrometer with an EI source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

If using a direct insertion probe, a few micrograms of the solid sample can be placed in a capillary tube.

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized in the injection port and separated on the GC column before entering the mass spectrometer. For a direct insertion probe, the sample is heated to promote volatilization.

-

Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragment ions to confirm the molecular structure of the parent compound.

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and spectrometric analysis of this compound.

Caption: Synthesis and analysis workflow.

Conclusion

The FT-IR and mass spectrometry data presented in this guide provide a comprehensive spectroscopic and spectrometric profile of this compound. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality analytical data for this important synthetic intermediate. This information is crucial for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug discovery and development.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. This compound | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

Methyl 3-amino-2-thiophenecarboxylate: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 3-amino-2-thiophenecarboxylate (B8383156), a key building block in pharmaceutical and agrochemical synthesis. Due to a lack of extensive published quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. It includes methodologies for both thermodynamic and kinetic solubility assessment, alongside a robust protocol for evaluating chemical stability in various organic solvents using a stability-indicating HPLC method. This guide is intended to equip researchers and drug development professionals with the necessary tools to effectively utilize Methyl 3-amino-2-thiophenecarboxylate in their research and development endeavors.

Introduction

This compound (CAS No. 22288-78-4) is a heterocyclic compound featuring a thiophene (B33073) ring substituted with both an amino and a methyl ester group. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and thienopyrimidine analogs.[1] Understanding its solubility and stability in various organic solvents is paramount for its effective use in synthesis, formulation, and as a starting material for drug discovery pipelines.

This guide summarizes the available qualitative data on the solubility and stability of this compound and provides detailed experimental protocols for the quantitative determination of these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 22288-78-4 | [2] |

| Molecular Formula | C₆H₇NO₂S | [2] |

| Molecular Weight | 157.19 g/mol | [2] |

| Appearance | White to off-white or beige-brown crystalline solid/powder. | |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 100-102 °C at 0.1 mmHg | [3] |

Solubility Profile

Qualitative Solubility Summary

Qualitative assessments indicate that this compound is sparingly soluble in water but readily dissolves in common organic solvents. Its solubility is influenced by the polarity of the solvent, with higher solubility observed in polar organic solvents.

Table of Qualitative Solubility:

| Solvent Class | Example Solvents | Solubility | Reference |

| Alcohols | Methanol, Ethanol | Soluble | |

| Amides | Dimethylformamide (DMF) | Soluble | |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Ketones | Acetone | Likely Soluble | |

| Esters | Ethyl Acetate (B1210297) | Likely Soluble | |

| Chlorinated | Dichloromethane | Likely Soluble | |

| Aqueous | Water | Slightly Soluble | [3] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, two common methods are employed: the shake-flask method for thermodynamic (equilibrium) solubility and kinetic solubility assays for high-throughput screening.

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4][5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. Ensure there is undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][6]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Centrifuge the samples to ensure a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Thermodynamic Solubility Workflow.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[7][8] It measures the concentration at which a compound precipitates when an aqueous or organic solution is added to a concentrated stock.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent in each well and mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).[7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for visible precipitate.

-

Quantification (Optional): For a more quantitative measure, filter the solutions to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.[6]

Caption: Kinetic Solubility Workflow.

Stability Profile

General Stability and Storage

This compound is generally stable under normal ambient temperatures and pressures. For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent potential hydrolysis of the ester group.

Experimental Protocol for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the stability of this compound in solution. This method can separate the intact compound from any potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Protocol:

-

Forced Degradation Studies:

-

Subject solutions of this compound in the desired organic solvent to stress conditions (e.g., elevated temperature, exposure to acid, base, and oxidizing agents).[9]

-

The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the degradation products are generated and can be chromatographically resolved.

-

-

Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 280 nm).[9]

-

Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation peaks.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

-

Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).[9]

-

Protocol:

-

Sample Preparation: Prepare solutions of this compound in the selected organic solvents at known concentrations.

-

Storage: Store the solutions under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the peak area of the intact this compound and any degradation products.

-

Calculate the percentage of the compound remaining at each time point.

-

Determine the degradation rate and, if applicable, the shelf-life of the solution under the tested conditions.

-

Caption: Stability Testing Workflow.

Conclusion

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. vivanls.com [vivanls.com]

- 3. This compound | 22288-78-4 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Properties of CAS Number 22288-78-4 and the Biologically Active 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide

Initial Note on Identification: The compound referenced by CAS number 22288-78-4 is chemically identified as Methyl 3-amino-2-thiophenecarboxylate (B8383156) . This molecule is primarily utilized as a chemical intermediate in the synthesis of pesticides and pharmaceuticals. However, the specified topic name, "2-Phenyl-5-sulfamoyl-1,3,4-thiadiazole," and the target audience of drug development professionals suggest that the intended compound of interest is likely 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide , a known biologically active agent. This guide will first detail the properties of the compound correctly identified by the CAS number and will then provide an in-depth technical overview of the latter, more pharmacologically relevant compound.

Part 1: Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4)

This compound is a thiophene (B33073) derivative used as a building block in organic synthesis. It serves as a key intermediate in the production of various agrochemicals and active pharmaceutical ingredients.

Physical and Chemical Properties

The core physical and chemical data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 22288-78-4 | [1][2] |

| IUPAC Name | methyl 3-aminothiophene-2-carboxylate | [1] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | White to Gray to Brown powder or crystal; Light Yellow Powder | [2][3] |

| Melting Point | 62-64 °C (lit.) | [2][4] |

| Boiling Point | 100-102 °C at 0.1 mmHg (lit.) | [2][4] |

| Solubility | Slightly soluble in water. The amino group may enhance solubility in polar solvents through hydrogen bonding. | [4][5] |

| Purity | Typically >98.0% (GC) | [3][6] |

Part 2: 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide (A Biologically Active Analog)

This section provides a detailed guide on 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide, a representative of the sulfonamide-containing 1,3,4-thiadiazole (B1197879) scaffold. This class of compounds is of high interest to drug development professionals due to its well-established role as potent inhibitors of carbonic anhydrase.

Physical and Chemical Properties

The following table summarizes the key computed and experimental properties for 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide.

| Property | Value | Citation(s) |

| CAS Number | 63886-81-7 | [7] |

| IUPAC Name | 5-phenyl-1,3,4-thiadiazole-2-sulfonamide | [7] |

| Molecular Formula | C₈H₇N₃O₂S₂ | [7] |

| Molecular Weight | 241.3 g/mol (Computed) | [7] |

| XLogP3 | 0.9 (Computed) | [7] |

| Hydrogen Bond Donors | 1 (from sulfonamide -NH₂) | [7] |

| Hydrogen Bond Acceptors | 5 (from N, O, and S atoms) | [7] |

| Melting Point | Data for the specific compound is not readily available. A similar analog, 2-amino-5-phenyl-1,3,4-thiadiazole, has a melting point of 223-227 °C. | |

| Solubility | Expected to be soluble in DMSO and slightly soluble in methanol (B129727). | [8] |

Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamide-based 1,3,4-thiadiazole derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, fluid secretion, and various metabolic pathways.[5]

Mechanism of Action: The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a strong zinc-binding group. It coordinates directly to the Zn(II) ion located at the catalytic active site of the carbonic anhydrase enzyme.[1][6] This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby preventing the enzyme from processing its substrate (CO₂). The thiadiazole ring and its phenyl substituent make secondary interactions with hydrophobic and hydrophilic residues within the active site cavity, which can enhance binding affinity and isoform selectivity.[2]

Experimental Protocols

Step 1: Synthesis of 1-Benzoylthiosemicarbazide

-

Suspend thiosemicarbazide (B42300) in a suitable solvent like methanol or dichloromethane.

-

Add a solution of benzoyl chloride dropwise to the stirred suspension at room temperature.

-

Continue stirring the mixture for several hours to allow for the completion of the reaction.

-

Filter the resulting precipitate, wash it with the solvent, and dry to yield 1-benzoylthiosemicarbazide.

Step 2: Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole

-

Add the 1-benzoylthiosemicarbazide from Step 1 portion-wise to cold (0-5 °C) concentrated sulfuric acid with constant stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 5-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a solvent like ethanol (B145695) to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Step 3: Conversion to 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide This step is a conceptual outline as specific reagents for converting the amino group to a sulfonamide can vary.

-

The 2-amino-5-phenyl-1,3,4-thiadiazole is converted into its corresponding sulfonyl chloride. This can be achieved through a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) in an acidic medium, followed by reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

-

The resulting 5-phenyl-1,3,4-thiadiazole-2-sulfonyl chloride is then reacted with ammonia (B1221849) (e.g., ammonium (B1175870) hydroxide) to form the final sulfonamide product.

-

The final product would be purified by filtration and recrystallization.

This protocol details a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, based on the enzyme's esterase activity.[11][12]

Materials and Reagents:

-

Purified Human Carbonic Anhydrase (hCA)

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.4

-

Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)

-

Test Compound (e.g., 5-Phenyl-1,3,4-thiadiazole-2-sulfonamide)

-

Reference Inhibitor: Acetazolamide

-

Solvent: DMSO

-

96-well clear flat-bottom microplates

-

Microplate reader (absorbance at 400-405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hCA in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.

-

Prepare a 3 mM solution of pNPA substrate. Dissolve pNPA in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer. Prepare this solution fresh.

-

Prepare a stock solution (e.g., 10 mM) of the test compound and reference inhibitor in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC₅₀ determination.

-

-

Plate Setup (Final Volume 200 µL):

-

Blank Wells: Add 190 µL of Assay Buffer.

-

Enzyme Control Wells (100% activity): Add 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.

-

Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the test compound/reference inhibitor at various concentrations.

-

Solvent Control Wells: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds. The absorbance increase is due to the formation of the yellow p-nitrophenolate ion.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- | C8H7N3O2S2 | CID 3048278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE CAS#: 14949-00-9 [m.chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gewald reaction mechanism for Methyl 3-amino-2-thiophenecarboxylate synthesis

Topic: Gewald Reaction Mechanism for the Synthesis of Substituted Aminothiophenes Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gewald reaction is a powerful and versatile multi-component reaction used for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this one-pot synthesis involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile (such as a cyanoester or malononitrile) in the presence of elemental sulfur and a basic catalyst.[3][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] Its operational simplicity and the ready availability of starting materials make the Gewald reaction an indispensable tool in drug discovery and heterocyclic chemistry.[6]

Note on Nomenclature: The user has requested the synthesis of "Methyl 3-amino-2-thiophenecarboxylate." The standard Gewald reaction produces 2-aminothiophenes, where the amino group is at the C2 position and the activating group (from the nitrile component) is at the C3 position. Therefore, this protocol will focus on the synthesis of Methyl 2-amino-3-thiophenecarboxylate derivatives, which is the conventional product when using methyl cyanoacetate (B8463686) as the starting material. Synthesis of the 3-amino-2-carboxylate isomer would require a non-standard variation of the reaction.